Tolylfluanid is an organic compound primarily used as an active ingredient in fungicides and wood preservatives. It is characterized by its molecular formula and a molecular weight of approximately 347.3 g/mol . The compound appears as a colorless crystalline powder with a melting point of 93 °C and is stable under normal conditions, decomposing before boiling at 200 °C . Its low volatility and slight solubility in water (1.04 mg/L at 20 °C) make it suitable for agricultural applications .
Tolylfluanid acts as a protective fungicide. It is believed to interfere with fungal cell membrane function by disrupting the phospholipid bilayer, a crucial component for maintaining cell integrity. Additionally, it might inhibit enzymes essential for fungal growth and spore germination. The exact mechanism requires further investigation.
The synthesis of tolylfluanid involves several key reactions:
Tolylfluanid can hydrolyze slowly under acidic conditions, with a half-life of at least two days at pH 7, while its degradation products include -dimethyl--(4-methylphenyl) sulfamide (DMST) and dimethylsulfamide .
Tolylfluanid exhibits antifungal properties, effectively controlling various plant diseases such as gray mold caused by Botrytis, late blight on tomatoes, and powdery mildew on cucumbers . Studies have indicated that it is rapidly absorbed in the gastrointestinal tract, with significant accumulation in organs like the liver and thyroid gland, and is largely excreted through urine within two days .
Tolylfluanid is primarily utilized in agriculture as a fungicide. Its applications include:
Additionally, its properties make it suitable for use in various industrial applications where fungal resistance is required.
Research has shown that tolylfluanid can augment glucocorticoid receptor-dependent activities in adipocytes, suggesting potential interactions with hormonal pathways . Furthermore, studies indicate that its metabolite can inhibit thyroid peroxidase-mediated reactions involved in thyroid hormone synthesis, raising concerns about its endocrine-disrupting potential .
Several compounds share structural or functional similarities with tolylfluanid. A comparison highlights their unique features:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Dichlofluanid | Similar sulfonamide structure | More potent against certain fungal strains |
Thiram | Dithiocarbamate structure | Broad-spectrum fungicide but higher toxicity |
Fenhexamid | Amide structure | Selective against specific pathogens |
Tolylfluanid stands out due to its specific action against certain fungal pathogens while exhibiting lower toxicity levels compared to some alternatives. Its unique metabolic pathways also contribute to its distinct biological activity profile.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard